molecular formula C9H5Cl2NO B2837757 7,8-Dichloro-1,2-dihydroquinolin-2-one CAS No. 1339813-01-2

7,8-Dichloro-1,2-dihydroquinolin-2-one

Cat. No.: B2837757
CAS No.: 1339813-01-2
M. Wt: 214.05
InChI Key: DIEDZHYTEWMTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-1,2-dihydroquinolin-2-one typically involves the chlorination of quinolin-2-ol. One common method includes the use of hydrochloric acid as a catalyst under microwave irradiation, which has been shown to provide high yields . Other methods may involve the use of different Bronsted acids or alternative reaction conditions such as solvent-free reactions, ionic liquids, or ultrasound-promoted synthesis .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar catalysts and reaction conditions as those used in laboratory synthesis. The focus is often on optimizing yield, purity, and cost-effectiveness while minimizing environmental impact through green chemistry approaches .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which may possess different biological activities and applications .

Properties

IUPAC Name

7,8-dichloro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEDZHYTEWMTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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